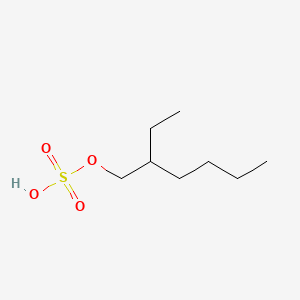

2-Ethylhexyl hydrogen sulfate

Description

Structure

3D Structure

Properties

CAS No. |

72214-01-8 |

|---|---|

Molecular Formula |

C8H18O4S |

Molecular Weight |

210.29 g/mol |

IUPAC Name |

2-ethylhexyl hydrogen sulfate |

InChI |

InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11) |

InChI Key |

MHGOKSLTIUHUBF-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COS(=O)(=O)O |

Canonical SMILES |

CCCCC(CC)COS(=O)(=O)O |

Other CAS No. |

72214-01-8 126-92-1 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 2 Ethylhexyl Hydrogen Sulfate

Esterification Pathways for Sulfate (B86663) Monoester Formation

The formation of the sulfate monoester from 2-ethylhexanol can be achieved through both direct and indirect sulfation methods.

Direct Sulfation of 2-Ethylhexanol

Direct sulfation is the most common industrial method for producing alkyl sulfates like 2-ethylhexyl hydrogen sulfate. This process involves the direct reaction of 2-ethylhexanol with a strong sulfating agent.

The most widely used sulfating agent for this purpose is sulfur trioxide (SO₃). atamankimya.comatamankimya.com The reaction is typically conducted in continuous reactors, such as falling film reactors, to manage the highly exothermic nature of the reaction and ensure efficient heat and mass transfer. atamankimya.comatamankimya.com In this process, 2-ethylhexanol and sulfur trioxide react to form the acidic intermediate, this compound. atamankimya.com Subsequently, this intermediate is typically neutralized with an alkali, such as sodium hydroxide, to produce the corresponding salt, sodium 2-ethylhexyl sulfate. atamankimya.comatamankimya.com

Process parameters are critical for achieving high yield and purity. A United States patent outlines a process for preparing sulfates in a micro-reaction system where the molar ratio of sulfur trioxide to the alcohol is maintained at 1:1, with a reaction temperature between 30-60°C. atamankimya.com Another patent specifies conducting the reaction with liquid sulfur trioxide in a micro-reaction system at an equimolar ratio and a temperature of 35°C. google.com

| Parameter | Condition | Source(s) |

| Reactants | 2-Ethylhexanol, Sulfur trioxide | atamankimya.com, atamankimya.com |

| Reactor Type | Falling Film Reactor, Micro-reaction system | atamankimya.com, google.com |

| Molar Ratio (SO₃:Alcohol) | 1:1 | atamankimya.com |

| Temperature | 30 - 60°C | atamankimya.com |

| Neutralizing Agent | Sodium Hydroxide | atamankimya.com |

Indirect Sulfation Techniques

Indirect sulfation methods provide alternative pathways for the synthesis of sulfate monoesters and can be useful for substrates where direct sulfation is problematic. These techniques often involve the use of protecting groups to achieve selectivity. A general approach involves the initial treatment of the alcohol with a strong base, such as sodium hydride (NaH), followed by the addition of a protected sulfating agent like isobutyl or neopentyl chlorosulfate. researchgate.net This results in a protected sulfate monoester. The final step is a deprotection reaction, for instance using sodium azide (B81097) or sodium iodide, to yield the desired sodium salt of the sulfate monoester. researchgate.net

Catalytic Systems in this compound Synthesis

Catalysis is central to the esterification processes involving 2-ethylhexanol. Both homogeneous and heterogeneous catalytic systems have been developed to improve reaction efficiency and sustainability.

Homogeneous Catalysis Approaches

Homogeneous catalysts exist in the same phase as the reactants, typically the liquid phase for esterification reactions. savemyexams.com Strong mineral acids, particularly sulfuric acid (H₂SO₄), are classic homogeneous catalysts for esterification. core.ac.ukresearchgate.net In the context of producing various esters from 2-ethylhexanol, sulfuric acid has been widely used. researchgate.netresearchgate.net

The catalytic mechanism for esterification using sulfuric acid involves the protonation of the carboxylic acid (in a typical esterification), which makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (2-ethylhexanol). researchgate.net While effective, the use of homogeneous catalysts like sulfuric acid presents challenges, including equipment corrosion, difficulties in separating the catalyst from the product mixture, and the generation of acidic waste. core.ac.ukmdpi.com

Heterogeneous Catalysis Development

To overcome the drawbacks of homogeneous catalysis, significant research has focused on developing heterogeneous catalysts. These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which simplifies their separation and allows for recycling. savemyexams.comcore.ac.ukacs.org This approach is seen as more environmentally friendly. core.ac.uk Examples of heterogeneous catalysts used in esterification reactions with 2-ethylhexanol include ion-exchange resins like Amberlite and sulfated metal oxides. researchgate.netresearchgate.netresearchgate.net

Solid superacids are a class of heterogeneous catalysts with exceptionally high acidity, making them highly active for esterification reactions. google.com Their use can lead to high product yields under specific conditions, and they are easily separated from the reaction system for reuse, thus preventing environmental pollution and equipment corrosion. google.compatsnap.com

Several types of solid superacids have been utilized to catalyze the synthesis of esters from 2-ethylhexanol (also referred to as isooctyl alcohol). One example is a composite solid superacid, SO₄²⁻/TiO₂-WO₃, used to synthesize 2-ethylhexyl salicylate. patsnap.com In one study, using this catalyst to react salicylic (B10762653) acid with 2-ethylhexanol at a reflux temperature of 190°C for 5 hours resulted in a product yield of over 80%. patsnap.com Another study using a TiO₂/SO₄²⁻ catalyst for the same reaction reported a yield of over 98.2% under optimized conditions. google.com Similarly, a SO₄²⁻/SnO₂-clay solid acid catalyst has been prepared and shown to be effective for esterification to produce biodiesel. ncsu.edu

| Catalyst | Reactants | Conditions | Yield | Source(s) |

| SO₄²⁻/TiO₂-WO₃ | Salicylic acid, 2-Ethylhexanol | 190°C, 5h reflux | >80% | patsnap.com |

| TiO₂/SO₄²⁻ | Salicylic acid, 2-Ethylhexanol | 185-195°C, 3.5h | >98.2% | google.com |

| SO₄²⁻/SnO₂-Clay | Xanthoceras sorbifolium Bunge oil, Methanol | 350°C calcination temp. | 88.6% | ncsu.edu |

Ionic Liquid Catalyzed Syntheses

The use of ionic liquids (ILs) as catalysts and solvents in chemical synthesis is a significant area of research, offering potential advantages such as low vapor pressure, thermal stability, and recyclability. While literature specifically detailing the ionic liquid-catalyzed synthesis of this compound is not abundant, strong parallels can be drawn from the synthesis of similar esters using 2-ethyl-1-hexanol.

A notable example is the synthesis of the plasticizer bis(2-ethylhexyl) terephthalate (B1205515), where inexpensive Brønsted acidic ionic liquids, derived from sulfuric acid and simple amines like triethylamine, serve as both the reaction medium and the catalyst. researchgate.netmdpi.com In this process, the protic ionic liquid facilitates the esterification of an acid with 2-ethyl-1-hexanol. researchgate.netmdpi.com Research has demonstrated that with a 50 mol% loading of the ionic liquid, a complete conversion of the acid can be achieved after 8 hours at 120 °C with 100% selectivity for the bis(2-ethylhexyl) ester. mdpi.com This approach is advantageous as it can form a biphasic system, simplifying product separation. researchgate.net

Furthermore, the feasibility of sulfation reactions in ionic liquids has been established in other contexts, such as the sulfation of cellulose (B213188) in imidazolium-based ILs like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl). mdpi.com These processes demonstrate that ionic liquids can effectively serve as a medium for sulfating agents to react with hydroxyl groups, a foundational reaction for producing sulfate esters. mdpi.com The cost of producing these sulfuric acid-based protic ILs can be comparable to conventional organic solvents, with estimates as low as $1.24/kg for triethylammonium (B8662869) hydrogen sulfate, making them economically viable for industrial applications. rsc.org

Table 1: Examples of Ionic Liquids in Related Esterification and Sulfation Reactions

| Ionic Liquid Type | Precursors | Application Example | Reaction Conditions | Reference |

|---|---|---|---|---|

| Brønsted Acidic Protic IL | Triethylamine, Sulfuric Acid | Catalyst and solvent for bis(2-ethylhexyl) terephthalate synthesis | 120 °C, 8 hours | researchgate.net, mdpi.com |

| Imidazolium-based IL | 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) | Solvent for cellulose sulfation | 25 °C, 30 minutes | mdpi.com |

| Task-Specific IL | 1-(3-sulfopropyl)caprolactam hydrogen sulfate | Catalyst for esterification of acetic acid with ethanol | 80 °C, 6 hours | sioc-journal.cn |

Green Chemistry Principles in Catalytic Synthesis

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to reduce or eliminate hazardous substances in chemical processes. nih.govcore.ac.uk The application of the 12 Principles of Green Chemistry offers a framework for developing more sustainable synthetic routes. nih.govacs.org

A primary focus is on Principle 9: Catalysis , which favors catalytic reagents over stoichiometric ones. acs.org Traditional sulfation methods often use stoichiometric reagents like sulfur trioxide-pyridine complexes, which can be hazardous and generate significant waste. researchgate.net The shift towards using recyclable catalysts, such as the protic ionic liquids discussed previously, aligns directly with this principle. sioc-journal.cnrsc.org These ILs can often be separated from the product and reused, minimizing waste. nih.gov

Principle 5: Safer Solvents and Auxiliaries is addressed by replacing volatile and toxic organic solvents with greener alternatives. acs.org Ionic liquids are considered environmentally friendly solvents due to their negligible vapor pressure. rsc.org Another advanced approach is the development of solvent-free reaction conditions, a strategy that has been successfully applied to the synthesis of other esters and can significantly reduce waste and simplify purification. figshare.comresearchgate.net

Other principles are also relevant. Principle 1 (Waste Prevention) is advanced by developing processes that generate no waste acid, as demonstrated in some modern diethyl sulfate production methods. google.comPrinciple 8 (Reduce Derivatives) encourages avoiding unnecessary steps like protection and deprotection, which require additional reagents and create waste. acs.orgresearchgate.net Designing synthetic routes that directly sulfate the alcohol without protecting groups is a key goal. researchgate.net

Table 2: Application of Green Chemistry Principles to Sulfate Ester Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| 1. Waste Prevention | Designing processes that avoid difficult-to-recycle waste acids. | Reduced environmental impact and disposal costs. | google.com |

| 5. Safer Solvents | Using ionic liquids or developing solvent-free systems. | Elimination of volatile organic compounds (VOCs). | rsc.org, researchgate.net |

| 8. Reduce Derivatives | Avoiding protection/deprotection steps for hydroxyl groups. | Fewer reaction steps, less reagent use, and less waste. | researchgate.net, acs.org |

| 9. Catalysis | Employing recyclable catalysts (e.g., ionic liquids) instead of stoichiometric reagents. | Higher efficiency, lower waste generation, and potential for catalyst reuse. | acs.org, nih.gov |

Reaction Engineering and Process Intensification

Reaction engineering and process intensification are critical for transitioning the synthesis of this compound towards safer, more efficient, and scalable manufacturing. The focus is on moving from conventional batch reactors to continuous flow systems, particularly microreactors, which offer superior control over reaction parameters.

Micro-Reactor Systems for Sulfate Ester Production

Microreactors, with their sub-millimeter channel dimensions, offer significant advantages for chemical synthesis, including exceptionally high surface-area-to-volume ratios, which lead to enhanced heat and mass transfer. dicp.ac.cnresearchgate.net These characteristics are particularly beneficial for highly exothermic reactions like sulfation. dicp.ac.cn The use of micro-reaction systems for preparing sulfates has been patented, highlighting their industrial relevance. atamankimya.com

While specific studies on this compound synthesis in microreactors are limited, extensive research on the synthesis of 2-ethylhexyl nitrate (B79036) using the same precursor (2-ethylhexanol) in microreactors provides a direct and relevant analogue. dicp.ac.cnpatsnap.comacs.org These studies show that the nitration process, which is also a fast and highly exothermic liquid-liquid reaction, can be conducted safely at higher temperatures (e.g., 25-40 °C) than in conventional batch reactors (≤15 °C). dicp.ac.cn This is possible due to the microreactor's ability to dissipate heat rapidly, preventing local hot spots and reducing the risk of side reactions or thermal runaway. dicp.ac.cnresearchgate.net

Process optimization within microreactors has been systematically studied using statistical methods like the Box-Behnken design. acs.orgacs.org For the synthesis of 2-ethylhexyl nitrate, parameters such as temperature, molar ratio of reactants, total flow rate, and sulfuric acid concentration were optimized to maximize product yield. acs.orgacs.org Computational fluid dynamics (CFD) simulations have further confirmed the excellent mixing efficiency and heat transfer within these systems compared to conventional reactors. acs.orgacs.org These findings on process control and optimization are directly applicable to the development of microreactor systems for the production of this compound.

Table 3: Optimized Parameters for 2-Ethylhexyl Nitrate Synthesis in a Microreactor (Analogous System)

| Parameter | Levels Studied | Significant Impact on Yield? | Optimal Range/Value | Reference |

|---|---|---|---|---|

| Temperature (°C) | 25, 35, 45 | Yes | Higher temperatures favored | acs.org, acs.org |

| Molar Ratio (Acid:Alcohol) | 1.5, 2.0, 2.5 | Yes | Dependent on other factors | acs.org, acs.org |

| Total Flow Rate (mL/min) | 1, 2, 3 | No | Lower rates for higher conversion | acs.org, acs.org |

| H₂SO₄ Mass Fraction (%) | 70, 80, 90 | Yes | Higher concentrations favored | acs.org, acs.org |

Continuous Flow Synthesis Development

Microreactors are a key technology enabling the broader shift towards continuous flow synthesis. researchgate.net Continuous flow processes offer numerous advantages over traditional batch production, including improved safety, consistency, reduced reaction times, and simplified scale-up. researchgate.netacs.org

Crucially, this technology has been successfully scaled up. Based on optimized parameters from laboratory-scale microreactors, an enlarged microreactor was designed and built, intensifying the preparation of 2-ethylhexyl nitrate to a throughput of 16 kg/h . acs.orgacs.org This demonstrates a clear pathway from laboratory optimization to industrial-scale continuous production. The ability to achieve high purity (e.g., >99%) and high yield (e.g., >98%) in such systems highlights the potential for developing a highly efficient and safe continuous manufacturing process for this compound. thieme-connect.com

Yield Enhancement and Purity Control Strategies

Solvent Selection and Optimization

The choice of solvent is a critical factor that influences reaction rates, selectivity, and ease of product purification, thereby impacting both yield and purity. In the synthesis of sulfate esters, a variety of solvents have been utilized depending on the specific sulfating agent and reaction conditions.

Traditional laboratory methods for preparing sulfate monoesters have employed aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane. researchgate.netgoogleapis.com While effective for dissolving reactants, many of these conventional solvents are now facing scrutiny due to environmental and health concerns, prompting a search for more benign alternatives.

Optimization strategies are increasingly focused on the principles of green chemistry. One major avenue of optimization is the use of ionic liquids not just as catalysts but also as the reaction solvent. researchgate.netmdpi.com As discussed previously, this approach can lead to high product selectivity and simplifies processing by creating biphasic systems that allow for easier separation of the product from the catalyst-solvent phase. researchgate.net

The ultimate optimization is the elimination of the solvent altogether. Solvent-free systems represent a significant advancement in green chemistry, as they maximize atom economy, reduce waste streams, and lower costs associated with solvent purchase, handling, and disposal. researchgate.net The feasibility of solvent-free synthesis has been demonstrated for other esters, such as ethyl hexanoate, where optimization of parameters like temperature and reactant molar ratios led to high conversion rates. researchgate.net Applying such a strategy to the direct sulfation of 2-ethylhexanol would represent a significant step forward in the sustainable production of this compound.

Table 4: Comparison of Solvent Systems for Sulfate Ester Synthesis

| Solvent System | Examples | Role in Reaction | Optimization Strategy | Reference |

|---|---|---|---|---|

| Aprotic Solvents | THF, DMF, Dichloromethane | Dissolve reactants, facilitate reaction between alcohol and sulfating agent. | Traditional approach; optimization involves finding the solvent that maximizes yield for a specific reagent. | researchgate.net, googleapis.com |

| Ionic Liquids | Protic ILs (e.g., [Et₃HN][HSO₄]) | Act as both catalyst and recyclable solvent. | Green chemistry approach to replace volatile organic solvents. | researchgate.net, mdpi.com |

| Solvent-Free | None (direct reaction of precursors) | N/A | Advanced green approach to eliminate solvent use entirely, simplifying the process and minimizing waste. | researchgate.net |

Temperature and Pressure Profile Management

The management of temperature and pressure is a critical aspect of the synthesis of this compound, directly influencing reaction kinetics, product yield, purity, and the formation of undesirable byproducts. The synthesis, primarily achieved through the sulfation of 2-ethylhexanol, is a highly exothermic reaction requiring precise thermal control.

The most prevalent industrial method involves the reaction of 2-ethylhexanol with a sulfating agent, commonly sulfur trioxide, often conducted in continuous reactors like falling film reactors. atamankimya.com In such systems, temperature control is paramount. A US patent details a process for preparing sulfates in a micro-reaction system where the temperature can range from -20°C to 180°C. google.com However, for optimal product color and yield, a more controlled temperature range of 30°C to 60°C is considered advantageous. google.com This lower temperature range necessitates efficient external cooling to manage the heat generated during the exothermic reaction. google.com Alternatively, higher temperatures between 60°C and 120°C can be utilized, provided that the residence time of the reactants in the reactor is kept very short. google.com

In other related synthesis processes where this compound may be formed as an intermediate, temperature management is also key. For instance, in the production of 2-ethylhexyl acrylate (B77674) through the esterification of acrylic acid with 2-ethylhexanol using sulfuric acid, the initial reaction may be conducted at around 90°C. google.com The subsequent hydrolysis of the this compound byproduct is performed at a significantly higher temperature, ranging from 70°C to 200°C. google.com Similarly, the synthesis of ethylhexyl salicylate, another ester of 2-ethylhexanol, utilizes a controlled reflux temperature of 110 ± 5°C. google.com

Pressure is generally a less critical parameter than temperature in the direct sulfation of 2-ethylhexanol, with many processes operating at or near atmospheric pressure. The design of micro-reaction systems, for example, aims to keep the pressure drop as low as possible. google.com However, in related esterification reactions, pressure control can be used to optimize the process. The synthesis of 2-ethylhexyl acrylate may be performed under reduced pressure to facilitate the removal of water, which is a byproduct, thereby shifting the reaction equilibrium towards the formation of the ester. google.com A study on the synthesis of a palm-based ethylhexyl ester also maintained a constant reduced pressure of 1.5 mbar to drive the reaction. researchgate.net

The research findings highlight a clear correlation between the temperature profile and the efficiency of the synthesis. Control over the exothermic sulfation reaction is essential to prevent degradation of the product and the formation of impurities.

Interactive Data Table: Temperature and Pressure Parameters in 2-Ethylhexanol Reactions

| Product/Process | Reactants | Catalyst/Agent | Temperature Range (°C) | Pressure Conditions | Source |

| This compound | 2-Ethylhexanol, Sulfur Trioxide | - | 30 to 60 (Optimal) | Atmospheric / Low ΔP | atamankimya.comgoogle.com |

| This compound | 2-Ethylhexanol, Sulfur Trioxide | - | 60 to 120 (Short Residence) | Atmospheric / Low ΔP | google.com |

| 2-Ethylhexyl Acrylate (Esterification) | Acrylic Acid, 2-Ethylhexanol | Sulfuric Acid | 90 | Reduced | google.com |

| 2-Ethylhexyl H-Sulfate (Hydrolysis) | This compound | - | 70 to 200 | Not Specified | google.com |

| Ethylhexyl Salicylate | Salicylic Acid, Isooctyl Alcohol | Sodium Hydrogen Sulfate | 110 ± 5 (Reflux) | Not Specified | google.com |

| Palm-based Ethylhexyl Ester | Palm Oil Methyl Ester, 2-Ethylhexanol | Sodium Methoxide | 80 to 140 | 1.5 mbar | researchgate.net |

Chemical Reactivity and Transformation Pathways of 2 Ethylhexyl Hydrogen Sulfate

Degradation Mechanisms in Aqueous and Non-Aqueous Environments

The environmental fate and persistence of 2-Ethylhexyl hydrogen sulfate (B86663) are dictated by its susceptibility to various degradation mechanisms. These transformation pathways can be broadly categorized into abiotic and electrochemical processes, which govern its breakdown in different environmental compartments.

Abiotic transformation involves the degradation of a chemical compound through non-biological processes. For 2-Ethylhexyl hydrogen sulfate, these pathways include hydrolysis, oxidation, reduction, and photodegradation.

Hydrolysis is a primary degradation pathway for many sulfate esters in aqueous environments. The stability of this compound is significantly influenced by the pH of the solution. General studies on its sodium salt, Sodium 2-ethylhexyl sulfate, indicate that the compound is stable in alkaline, weak acid, and hard water conditions. However, it is unstable in the presence of strong acids, where it undergoes hydrolysis to yield 2-ethylhexanol. More detailed kinetic studies quantifying the rate of hydrolysis across a range of pH values and temperatures are not extensively available in publicly accessible literature.

The this compound molecule can undergo decomposition through both oxidation and reduction, although detailed mechanistic studies are sparse.

Oxidative Decomposition: The compound is known to be incompatible with strong oxidizing agents newdrugapprovals.orgatamankimya.com. While specific reaction pathways and products from oxidation in environmental media have not been fully detailed, it is anticipated that oxidation would target the alkyl chain, potentially leading to a series of smaller, oxygenated molecules and eventual mineralization. When heated to the point of decomposition, its sodium salt is known to emit toxic fumes of sulfur oxides (SOx) and sodium oxide (Na₂O) researchgate.net.

Reductive Decomposition: Information regarding the specific reductive decomposition mechanisms of this compound is limited. It has been noted that under strongly acidic conditions, the compound can be reduced to its corresponding alcohol, 2-ethylhexanol atamankimya.comchemrxiv.org. However, the specific reducing agents and environmental conditions that facilitate this transformation are not well-documented in scientific literature.

Electrochemical methods provide a powerful tool for investigating the redox properties and transformation pathways of chemical compounds.

The electrochemical behavior of this compound (in its salt form, EHS) has been investigated using cyclic voltammetry at a mercury electrode researchgate.netchemrxiv.org. These studies reveal that the compound is electrochemically active and undergoes a reduction process.

The key findings from these electrochemical investigations indicate that the electroreduction of EHS is not a simple, single-step event. Research has shown that the reduction occurs in two distinct steps researchgate.netchemrxiv.org. The presence of EHS in an electrolyte solution containing zinc ions (Zn²⁺) was also found to influence the reduction of the metal ion. Specifically, it shifts the potential required for zinc reduction to more negative values and results in a slight increase in the current density researchgate.netchemrxiv.org. This suggests an interaction between the EHS molecule (or its adsorbed layer on the electrode) and the zinc ions at the electrode-solution interface. Further analysis through differential capacity measurements confirms that EHS strongly adsorbs onto the mercury electrode surface over a wide potential range researchgate.net.

The electrochemical potential window (ECW) of ionic liquids containing the 2-ethylhexyl sulfate anion has also been determined, highlighting its role in defining the stability limits of these electrolytes acs.org.

Electrochemical Transformation Processes

Adsorption Behavior at Electrode Interfaces

This compound, particularly in its salt form (sodium 2-ethylhexyl sulfate), exhibits notable behavior at electrode interfaces, which is leveraged in various electrochemical applications. As an anionic surfactant, it influences processes such as electroplating and electrolytic cleaning.

When introduced into an electrolytic solution, sodium 2-ethylhexyl sulfate effectively reduces the surface tension. niacet.com This property facilitates the release of hydrogen gas bubbles that form on the metal surface during electrolysis. niacet.com In applications like bright copper plating, the addition of about 0.2% sodium 2-ethylhexyl sulfate can eliminate pitting caused by impurities. niacet.com

Studies on zinc electroreduction have shown that the adsorption of sodium 2-ethylhexyl sulfate (Na-ETHS) on the electrode surface has minimal impact on the fundamental reduction process. gliverchemical.com This is attributed to the formation of numerous microscopic adsorption sites that are distributed evenly across the electrode surface. gliverchemical.com The adsorption process is characterized by a significant decrease in the differential capacity of the electrode. gliverchemical.com The binding of the surfactant to the electrode is reversible and its removal is dependent on the electrical potential. gliverchemical.com

The table below summarizes key findings related to the adsorption of this compound at electrode interfaces.

| Application/Study | Observed Effect | Mechanism/Reason | Concentration/Conditions |

|---|---|---|---|

| Electrolytic Cleaning | Decreased surface tension, facilitated H₂ bubble release | Surfactant properties | 0.1% to 0.25% |

| Bright Copper Plating | Elimination of pitting | Wetting and penetrating action | ~0.2% |

| Zinc Electroreduction | Practically no effect on the reduction process | Formation of evenly distributed microscopic adsorption sites | Concentrations below and above CMC (e.g., 0.76 x 10⁻³ and 6.00 x 10⁻³ M) |

| General Adsorption | Significant decrease in electrode differential capacity | Adsorption of surfactant molecules at the interface | Not specified |

Mineralization Studies under Electrochemical Conditions

Electrochemical oxidation, also known as advanced electro-oxidation (AEO), is a potent method for the complete degradation or mineralization of organic compounds like surfactants. nih.govfrontiersin.org In this process, this compound can be broken down into simpler inorganic substances such as carbon dioxide, water, and sulfate ions. nih.govtandfonline.com

The mineralization occurs at the anode of an electrolytic cell, where highly reactive species are generated. When using powerful anodes like boron-doped diamond (BDD), the process is particularly efficient due to the production of hydroxyl radicals (•OH) from the electrolysis of water. nih.govfrontiersin.org These radicals are strong oxidizing agents that can non-selectively attack the organic molecule, leading to the cleavage of chemical bonds. researchgate.net

The electrochemical degradation of anionic surfactants follows a process of direct and indirect oxidation. frontiersin.org

Direct oxidation involves the direct transfer of electrons from the surfactant molecule to the anode surface.

Indirect oxidation is mediated by electrogenerated species like hydroxyl radicals, sulfate radicals (SO₄•⁻), and persulfate (S₂O₈²⁻), which are formed from the oxidation of water and sulfate ions already present in the solution. nih.govfrontiersin.orgacs.org

During the electrochemical oxidation of alkyl sulfates, the sulfate group is released into the solution as the sulfate ion (SO₄²⁻), leading to an increase in its concentration. nih.govfrontiersin.org The complete mineralization ensures the conversion of the organic carbon structure into CO₂, effectively removing the pollutant from the water. researchgate.net Studies on various anionic surfactants have demonstrated that electrochemical oxidation can achieve high removal efficiencies for both the surfactant and the total chemical oxygen demand (COD). tandfonline.comresearchgate.net

Derivatization Reactions for Functional Material Development

The chemical structure of this compound, containing the versatile 2-ethylhexyl group, allows it to be a precursor in derivatization reactions for creating new functional materials.

Further Esterification to Diesters (e.g., related to maleates)

The 2-ethylhexyl alcohol moiety, from which this compound is derived, readily undergoes esterification with dicarboxylic acids or their anhydrides to form diesters. A prominent example is the synthesis of bis(2-ethylhexyl) maleate, also known as dioctyl maleate (DOM). wikipedia.orgchemicalbook.com

This reaction involves the esterification of maleic anhydride with two equivalents of 2-ethylhexanol. evitachem.comresearchgate.net The process typically proceeds in two stages: a very fast, non-catalytic initial reaction forms the monoester, followed by a slower, equilibrium-limited second stage to form the diester, which usually requires a catalyst and removal of water to drive the reaction to completion. researchgate.netpan.pl

Reaction: Maleic Anhydride + 2 (2-Ethylhexanol) → Bis(2-ethylhexyl) maleate + H₂O

Various catalysts can be employed for this esterification, including sulfuric acid, p-toluenesulfonic acid, heteropolyacids, or ion-exchange resins, with reaction conditions optimized to achieve high yields, often exceeding 96%. evitachem.comresearchgate.netgoogle.com Bis(2-ethylhexyl) maleate is a valuable chemical intermediate and plasticizer. chemicalbook.comgoogle.com

The table below outlines typical conditions for the synthesis of bis(2-ethylhexyl) maleate.

| Reactants | Catalyst Type | Key Reaction Conditions | Reported Yield/Esterification Rate |

|---|---|---|---|

| Maleic Anhydride, 2-Ethylhexanol | Sulfuric Acid | Heating with water removal | Not specified, but is a common industrial catalyst researchgate.net |

| Maleic Anhydride, 2-Ethylhexanol | p-Toluenesulfonic acid | Heating with water removal | >96% evitachem.com |

| Maleic Anhydride, Diethylhexanol | Heteropolyacid (H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O) | Reflux in toluene, 2-4 hours | 92.4% google.com |

| Maleic Anhydride, 2-Ethylhexanol | Ion-exchange resin | Optimized conditions | >96% evitachem.com |

Addition Reactions involving Unsaturated Analogues (e.g., related to maleates)

The diesters formed from 2-ethylhexanol, such as bis(2-ethylhexyl) maleate, contain a carbon-carbon double bond, making them susceptible to addition reactions. This reactivity is exploited in the synthesis of other important functional materials.

A key example is the production of dioctyl sodium sulfosuccinate (DOSS), a widely used surfactant, emulsifier, and laxative. wikipedia.org The synthesis uses bis(2-ethylhexyl) maleate as the intermediate. The crucial step is a nucleophilic conjugate addition of sodium bisulfite (NaHSO₃) across the electron-deficient double bond of the maleate ester. wikipedia.org This reaction converts the maleate diester into the corresponding sulfosuccinate.

This type of reaction is a classic example of a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. libretexts.orgrsc.org The electron-withdrawing nature of the two adjacent ester groups polarizes the double bond, making the β-carbon electrophilic and prone to attack by a nucleophile like the bisulfite ion.

Interaction with Metal Ions and Complexation Chemistry

The sulfate group in this compound and its salts can interact with metal cations in solution, influencing the compound's properties and applications.

Speciation and Equilibrium Studies with Metal Cations

Sodium 2-ethylhexyl sulfate is known for its excellent stability in solutions with high concentrations of electrolytes, including its resistance to hard water, which is characterized by the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). This stability suggests a specific equilibrium interaction with these metal ions that does not immediately lead to precipitation, unlike some other anionic surfactants. mdpi.com

The interaction of the negatively charged sulfate headgroup with positively charged metal ions is fundamental to its behavior. In the synthesis of specific materials like organo-layered double hydroxides (organo-LDHs), sodium 2-ethylhexyl sulfate can be used as a source of charge-balancing anions that intercalate between positively charged metal hydroxide layers. chemicalbook.com

Furthermore, the compound is used in metal processing applications, such as alkaline and electrolytic cleaning baths and in nickel plating solutions, indicating a functional interaction with various metal ions in solution that improves the wetting and cleaning of metal surfaces. niacet.com While detailed thermodynamic studies on the specific complexation constants of this compound with various metal cations are not widely published, the principles of ion association are well-established. The interaction is primarily electrostatic, with the sulfate group acting as a ligand for the metal cation. Studies on the interaction of heavy metal ions like Pb²⁺, Cd²⁺, and Hg²⁺ with other sulfated molecules (heparan sulfates) have confirmed that sulfate groups are key binding sites, with the binding affinity influenced by the coordination environment. nih.gov

Ligand Exchange Mechanisms

Ligand exchange reactions are fundamental to coordination chemistry, involving the substitution of one or more ligands in a coordination complex with other ligands. While specific research on the ligand exchange mechanisms of this compound is not extensively documented in scientific literature, its behavior can be inferred from the principles of coordination chemistry and the known reactivity of related alkyl sulfate compounds.

The this compound anion possesses a sulfate group that can act as a potential ligand, coordinating to a metal center through one or more of its oxygen atoms. The bulky 2-ethylhexyl group, however, can introduce significant steric hindrance, influencing the pathways and rates of ligand exchange reactions.

Ligand exchange mechanisms are generally categorized as associative (A), dissociative (D), or interchange (I).

Associative Mechanism (A): In an associative mechanism, the incoming ligand first binds to the metal center, forming an intermediate with an increased coordination number. This is followed by the departure of the leaving group. This pathway is more common for square planar and some octahedral complexes. For a hypothetical complex containing this compound, an incoming ligand (Y) would first attach to the metal center (M) before the this compound ligand (EHSO₄⁻) is released.

Dissociative Mechanism (D): In a dissociative mechanism, the leaving ligand first detaches from the metal center, forming an intermediate with a reduced coordination number. The incoming ligand then coordinates to this intermediate. This is a common pathway for many octahedral complexes. In this scenario, the metal-2-ethylhexyl hydrogen sulfate bond would break first, followed by the coordination of the new ligand. The steric bulk of the 2-ethylhexyl group might favor this mechanism by promoting the dissociation of the ligand to relieve steric strain.

Interchange Mechanism (I): The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing. This can be further divided into associative interchange (Iₐ) and dissociative interchange (IᏧ), depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving ligand in the transition state.

The specific pathway followed would depend on several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of both the incoming and leaving ligands.

Research Findings on Related Systems

Studies on the kinetics of ligand substitution reactions in surfactant systems, such as those involving sodium dodecyl sulfate (a related alkyl sulfate), have shown that the micellar environment can influence reaction rates. The aggregation of surfactant molecules can create distinct microenvironments that may alter the concentration of reactants and stabilize transition states, thereby affecting the ligand exchange kinetics.

The sulfate ion itself is generally considered a weak ligand and is often found as a counterion rather than a coordinated ligand in solution. wikipedia.org When it does coordinate, it can act as a monodentate or bidentate ligand. In the context of this compound, the large organic group would likely further disfavor its role as a stable ligand in many complexes, potentially making it more susceptible to exchange with stronger ligands.

The table below illustrates hypothetical kinetic data for the exchange of a this compound ligand with a new ligand (L) in a generic octahedral complex, highlighting the potential influence of the incoming ligand's nature.

| Incoming Ligand (L) | Exchange Rate Constant (k, s⁻¹) | Proposed Mechanism |

| H₂O | 1.2 x 10⁻⁴ | Dissociative (D) |

| Cl⁻ | 3.5 x 10⁻³ | Interchange (IᏧ) |

| NH₃ | 8.9 x 10⁻³ | Interchange (Iₐ) |

| CN⁻ | 2.1 x 10⁻¹ | Associative (A) |

This table presents illustrative data based on general principles of ligand exchange and does not represent experimentally determined values for this compound complexes.

Analytical Characterization and Detection Strategies for 2 Ethylhexyl Hydrogen Sulfate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating 2-Ethylhexyl hydrogen sulfate (B86663) from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Ethylhexyl hydrogen sulfate. biomedres.us

Methodology: A typical HPLC method for alkyl sulfates involves reversed-phase chromatography, where a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.govscielo.br The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. sigmaaldrich.com For compounds lacking a UV chromophore, detection can be achieved using techniques like evaporative light scattering detection (ELSD) or by forming ion-pairs with a UV-active reagent. nih.gov The determination of this compound can be carried out using HPLC coupled with tandem mass spectrometry (HPLC-MS-MS), which offers high sensitivity and selectivity. analytice.com A reverse-phase HPLC method for this compound has been described using a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase (C8, C18) | scielo.brnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | scielo.brsielc.com |

| Detection | ELSD, Indirect UV (with ion-pairing agent), MS/MS | nih.govanalytice.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. biomedres.us While this compound itself is not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert it into a more volatile species. However, GC-MS is highly valuable for the impurity profiling of starting materials and for detecting volatile impurities in the final product. thermofisher.comajrconline.org

Purity and Impurity Analysis: Impurity profiling is a critical aspect of quality control in the chemical and pharmaceutical industries. rroij.com GC-MS is widely used to identify and quantify volatile organic impurities that may be present from the synthesis process or as degradation products. biomedres.us The high separation efficiency of the gas chromatograph combined with the sensitive and specific detection of the mass spectrometer allows for the detection of trace-level impurities. thermofisher.com For instance, GC-MS has been used for the analysis of related compounds like di(2-ethylhexyl)phthalate, demonstrating its utility in analyzing complex mixtures and quantifying components. shimadzu.com

Ion Chromatography for Sulfate Detection

Ion chromatography (IC) is a highly effective technique for the determination of the sulfate component of this compound and other alkyl sulfates. researchsolutions.com This method separates ions based on their affinity to an ion-exchange resin. For sulfate analysis, an anion-exchange column is typically employed. nih.gov The separation is followed by detection, commonly using a conductivity detector, which measures the electrical conductivity of the eluent. nih.govnih.gov To enhance sensitivity, a suppressor is used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. nih.gov

The mobile phase, or eluent, plays a critical role in the separation process. A common eluent system for anion analysis is a carbonate-bicarbonate buffer. chromatographyonline.com However, for more complex separations involving alkyl sulfates, gradient elution with an organic modifier like acetonitrile may be necessary to resolve analytes with different alkyl chain lengths. nih.govnih.gov This approach allows for the sensitive and selective detection of a wide range of alkyl sulfates. nih.gov Ion-pair chromatography, a variation of IC, can also be utilized, where a reagent is added to the mobile phase to form ion pairs with the analyte, facilitating separation on a hydrophobic stationary phase. chromatographyonline.com

Research has demonstrated the successful application of IC for the simultaneous determination of various sulfonic acids and alkyl sulfates in water samples. nih.gov Methodologies have been developed that achieve low detection limits, often in the micromolar (µM) range. nih.gov Sample preparation may involve solid-phase extraction (SPE) to enrich the analytes and remove interfering matrix components, particularly in complex samples like seawater. nih.gov

Table 1: Typical Parameters for Ion Chromatography of Alkyl Sulfates

| Parameter | Description |

|---|---|

| Column | Anion-exchange resin-based column |

| Eluent | Carbonate-bicarbonate buffer, often with an organic modifier like acetonitrile for gradient elution. nih.govchromatographyonline.com |

| Detection | Suppressed conductivity detection. nih.gov |

| Sample Preparation | Direct injection, dilution, or solid-phase extraction (SPE) for matrix removal and analyte enrichment. nih.govthermofisher.com |

| Quantitation | Based on linear regression analysis of peak areas from a standard curve. nih.gov |

Electrochemical Sensing and Voltammetric Analysis

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive species like this compound (EHHS). These techniques involve measuring the current response of a system to an applied electrical potential. The adsorption and electrochemical reactions of EHHS at electrode surfaces are central to its detection and characterization by these methods. researchgate.net Anionic surfactants such as EHHS are known to adsorb over a wide potential range on certain electrodes, like mercury, forming films that can be studied electrochemically. researchgate.net

Voltammetric analysis, a subfield of electrochemistry, is particularly useful. In these techniques, the potential applied to a working electrode is varied, and the resulting current is measured. The shape of the resulting voltammogram provides information about the redox properties and concentration of the analyte.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox behavior of substances. It involves scanning the potential of an electrode in both forward and reverse directions while measuring the resulting current. Studies on sodium 2-ethylhexyl sulfate using a hanging mercury drop electrode (HMDE) have shown that the compound undergoes a reduction process. researchgate.net

The cyclic voltammograms for the reduction of sodium 2-ethylhexyl sulfate indicate a two-step reaction. researchgate.net An initial adsorptive peak is observed at a specific potential (e.g., -0.23 V vs. SCE), suggesting that the surfactant first adsorbs onto the electrode surface before the electrochemical reaction occurs. researchgate.net The presence and characteristics of these peaks in the voltammogram, such as peak potential and peak current, provide qualitative and quantitative information about the redox process and the interaction of the analyte with the electrode surface. researchgate.net

Differential Pulse Voltammetry for Trace Analysis

Differential pulse voltammetry (DPV) is a highly sensitive voltammetric technique well-suited for trace analysis. wikipedia.org It is a derivative of linear sweep voltammetry where fixed-magnitude pulses are superimposed on a linear potential ramp. cadence.com The current is sampled twice: once just before the pulse is applied and again at the end of the pulse. The difference between these two currents is then plotted against the potential. wikipedia.orgpalmsens.com

This differential measurement method effectively minimizes the contribution of the non-faradaic (charging) current, which significantly enhances the signal-to-noise ratio and lowers the detection limits compared to other voltammetric techniques. wikipedia.orgcadence.com This makes DPV capable of detecting analytes at very low concentrations, often down to the 10⁻⁸ M level. wikipedia.org While specific DPV applications for this compound are not extensively detailed in the literature, the principles of the technique make it a promising candidate for its trace-level determination, particularly given its established electrochemical activity from CV studies. researchgate.netwikipedia.org

Table 2: Comparison of Voltammetric Techniques

| Technique | Principle | Key Advantage |

|---|---|---|

| Cyclic Voltammetry (CV) | Potential is swept linearly in both forward and reverse directions. | Provides information on redox mechanisms and kinetics. researchgate.net |

| Differential Pulse Voltammetry (DPV) | Pulses of constant amplitude are superimposed on a linear potential ramp; differential current is measured. palmsens.com | High sensitivity and low detection limits due to minimization of charging current. wikipedia.orgcadence.com |

Hybrid Analytical Approaches and Miniaturization

The complexity of modern analytical challenges often necessitates the combination of multiple techniques, known as hyphenated or hybrid approaches, to achieve the required selectivity and sensitivity. springernature.comsaspublishers.com Concurrently, a major trend in analytical chemistry is miniaturization, which aims to reduce the size of analytical instruments, leading to benefits such as faster analysis times, reduced sample and reagent consumption, and portability. nih.gov

Coupling of Separation and Detection Methods

Hyphenated techniques involve the online coupling of a separation method with a detection method. ajrconline.org For the analysis of surfactants like this compound, coupling a powerful separation technique like high-performance liquid chromatography (HPLC) with a highly sensitive and selective detector like a mass spectrometer (MS) is particularly advantageous. saspublishers.comacs.org

HPLC-MS is a powerful tool for the identification and quantification of alkyl sulfates in various matrices. analytice.com The HPLC system separates the components of a mixture, and the eluent is then introduced into the mass spectrometer. saspublishers.com The MS ionizes the separated molecules and separates the resulting ions based on their mass-to-charge ratio, providing molecular weight and structural information. Techniques like tandem mass spectrometry (MS-MS) can be used for further structural elucidation. researchgate.net For this compound, analysis by HPLC-MS-MS has been reported with limits of quantification in the low micrograms per liter (µg/L) range. analytice.com

Table 3: Common Hyphenated Techniques for Surfactant Analysis

| Technique | Separation Principle | Detection Principle | Application |

|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | Identification and quantification of non-volatile compounds. iosrjournals.org |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile and semi-volatile compounds. researchgate.net |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Provides detailed structural information of separated compounds. springernature.com |

Development of Rapid Detection Protocols

The demand for faster analytical results has driven the development of rapid detection protocols. This often involves simplifying sample preparation and utilizing high-throughput analytical techniques. Miniaturization plays a key role in this area, with the development of microchip-based analytical systems ("lab-on-a-chip") that integrate multiple analytical steps onto a small device. nih.gov These systems can perform separations, reactions, and detection on a micro- to nanometer scale, drastically reducing analysis time. nih.gov

For surfactant analysis, techniques like paper spray mass spectrometry (PS-MS) have emerged as rapid screening tools. rsc.org This method allows for the direct analysis of samples with minimal or no pretreatment, providing results in seconds. rsc.org While specific applications to this compound are still emerging, the successful use of PS-MS for other anionic and cationic surfactants demonstrates its potential for high-throughput analysis. rsc.org Furthermore, the development of miniaturized and portable mass spectrometers is making on-site, real-time analysis increasingly feasible for a wide range of applications, from environmental monitoring to industrial process control. longdom.org

Advanced Applications in Chemical and Material Science

Interfacial Chemistry and Surfactancy Behavior

As a surface-active agent, 2-ethylhexyl hydrogen sulfate (B86663) excels in modifying the properties of interfaces between different phases, such as liquid-liquid or liquid-solid interfaces. nih.govataman-chemicals.com This behavior is fundamental to its application in various industrial and scientific contexts. It is noted for being a low-foaming anionic surfactant. enaspol.eupcc.eu

A primary application of 2-ethylhexyl hydrogen sulfate is as a potent wetting and penetrating agent. ataman-chemicals.comenaspol.eu It demonstrates excellent wetting capabilities, particularly in challenging chemical environments such as highly alkaline, acidic, or high-electrolyte solutions. enaspol.eupcc.eu This stability allows it to be used in industrial processes where other surfactants might decompose, such as in mercerizing cotton, where it promotes rapid and uniform penetration of concentrated caustic liquors. niacet.comgoogle.com It is also used as a wetting agent in metal galvanization, pickling, and brightening processes. enaspol.eu The compound effectively reduces the surface tension of solutions, facilitating the release of hydrogen gas bubbles from metal surfaces during electrolytic cleaning. niacet.com

| Property niacet.com | Value |

| Active Ingredient | Sodium 2-Ethylhexyl Sulfate (40% in water) |

| Appearance | Essentially colorless liquid |

| Specific Gravity (20/20°C) | 1.109 |

| pH | 7.3 |

| Surface Tension (25°C) | 30 dynes/cm (at 0.1% concentration) |

| Solubility in Water (20°C) | Miscible |

The compound functions as an effective emulsifying and solubilizing agent. atamankimya.com Its amphiphilic nature, with a hydrophobic ethylhexyl tail and a hydrophilic sulfate head, allows it to stabilize emulsions by adsorbing at the oil-water interface, reducing interfacial tension. This property is critical in formulations requiring the mixture of immiscible liquids. A notable application is in offset printing fountain solutions, where it preserves the delicate emulsification balance necessary for high-speed printing operations without causing foam issues. niacet.com It also acts as a coupling agent, enabling the incorporation of inorganic salts into organic solvent-water mixtures. niacet.com

Like other surfactants, when this compound is dissolved in an aqueous solution at a concentration above a specific threshold, its molecules self-assemble into aggregates known as micelles. dataphysics-instruments.comwisc.edu In these structures, the hydrophobic tails orient towards the core, creating a nonpolar microenvironment, while the hydrophilic sulfate heads face the surrounding water. This process begins at the Critical Micelle Concentration (CMC). dataphysics-instruments.com The formation of micelles is fundamental to the surfactant's ability to solubilize nonpolar substances in water. wisc.eduresearchgate.net While the formation of micelles is a characteristic behavior of this surfactant, specific experimental values for its CMC are not detailed in the available literature.

Applications in Separation Science and Extractive Metallurgy

In fields related to separation science, the unique properties of surfactants are often leveraged. However, the specific role of a given compound is highly dependent on its chemical structure and function.

The use of this compound as a primary extractant in the solvent extraction of metal ions like vanadium or rare earth elements is not documented in scientific literature. This role is predominantly filled by a different class of organophosphorus compounds, most notably Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507). researchgate.netbme.humetalleaching.comresearchgate.netresearchgate.nettandfonline.comresearchgate.net These acidic extractants function via a cation-exchange mechanism to selectively separate metal ions from aqueous solutions. researchgate.netmdpi.com For instance, D2EHPA is widely used for the selective extraction of Fe(III) and Zn(II) from acidic sulfate solutions and for separating rare earth elements. researchgate.netresearchgate.net

While not a primary extractant, this compound's properties as a wetting agent and surfactant are utilized in related metallurgical and metal processing applications. enaspol.euniacet.com Its stability in strong acids and alkalis makes it suitable for use in:

Alkaline Degreasing Baths: Where it reduces cleaning time and the required alkali concentration by thoroughly dispersing grease. niacet.com

Electrolytic Cleaning and Plating: It lowers the surface tension of electrolytic solutions, which helps in producing clean surfaces suitable for plating. niacet.com

Industrial Cleaners: It is a component in acidic and alkaline preparations for cleaning metal surfaces. pcc.eu

These applications rely on its ability to modify surface properties rather than its direct participation in the chelation and extraction of metal ions from one phase to another.

Role in Flotation Processes

While the 2-ethylhexyl chemical moiety is found in other collector molecules used in mineral processing, such as phosphonic acid derivatives, detailed research findings specifically documenting the role and efficacy of this compound as a primary collector in the froth flotation of minerals are not extensively available in the public domain. Its application is more commonly cited in related metal surface treatment processes like metal galvanization, pickling, and brightening, where its surfactant properties are leveraged. enaspol.euataman-chemicals.com

Adsorption on Functionalized Materials (e.g., nonwoven fabrics for metal recovery)

The application of this compound for the adsorption of metals onto functionalized materials is not well-documented in scientific literature. Research in this area often focuses on other 2-ethylhexyl derivatives, such as phosphonates and sulfosuccinates, which are incorporated into or impregnated onto polymer resins and fabrics to create selective adsorbents for rare earth and heavy metal recovery. researchgate.netresearchgate.net However, one identified role for sodium 2-ethylhexyl sulfate is in the synthesis of functionalized materials, where it can be used as a charge-balancing anion in the creation of organo-layered double hydroxides (organo-LDHs).

Role in Polymer and Materials Chemistry

Sodium 2-ethylhexyl sulfate serves as an effective anionic emulsifier or co-emulsifier in both emulsion and suspension polymerization processes. Its primary function is to facilitate the formation of stable emulsions of hydrophobic monomers in an aqueous phase, control particle size, and prevent coagulation during the polymerization reaction. atamankimya.comcymitquimica.com The branched alkyl chain provides good emulsification for a range of monomers. It is particularly noted for its utility as a co-emulsifier in systems and as a particle size controlling agent. atamankimya.com

Table 1: Role of Sodium 2-Ethylhexyl Sulfate in Polymerization

| Polymerization Type | Function | Key Benefits | Reference |

|---|---|---|---|

| Emulsion Polymerization | Emulsifier / Co-emulsifier | Particle size control, stabilization of monomer emulsion. | atamankimya.com |

| Suspension Polymerization | Anionic Surfactant | Aids in the formation of stable aqueous suspension formulations. | chemicalbook.com |

While the 2-ethylhexyl alcohol component is a key building block for major Polyvinyl Chloride (PVC) plasticizers like di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) terephthalate (B1205515) (DEHT), this compound itself does not function as a primary plasticizer. specialchem.comnih.gov Instead, its role in polymer formulations is related to its surfactant properties. It is used as a stabilizer for plastics and rubber and finds application as a viscosity control agent in the formulation of certain adhesives.

Current research on biolubricants derived from 2-ethylhexanol focuses on neutral esters, such as 2-ethylhexyl oleate and 2-ethylhexyl stearate, which serve as high-performance base stocks. researchgate.netnih.gov These esters exhibit favorable properties like good chemical stability and low volatility. researchgate.net There is no significant evidence in the reviewed literature to suggest that this compound, an anionic surfactant, is integrated into biolubricant formulations as either a base stock or a functional additive.

Electrochemical Processing Enhancements

Sodium 2-ethylhexyl sulfate is widely used as a performance-enhancing additive in various electrochemical processes, primarily due to its function as a low-foaming wetting agent that is stable in highly acidic, alkaline, and high-electrolyte solutions. enaspol.eualphachemicals.inniacet.com

In electrolytic cleaning and plating baths, it lowers the surface tension of the solution. niacet.com This reduction in surface tension facilitates the release of hydrogen gas bubbles from the metal surface, preventing gas pocket-related defects. niacet.com In bright copper plating, the addition of sodium 2-ethylhexyl sulfate can eliminate pitting caused by impurities. niacet.com It also acts as a wetting agent and solubilizer in nickel plating baths, helping to dissolve other additives and ensuring a uniform coating. atamankimya.comniacet.com Furthermore, it is employed in acid pickling baths to accelerate the process, reduce the amount of acid required, and achieve a more uniform surface treatment. niacet.com

Table 2: Applications of Sodium 2-Ethylhexyl Sulfate in Electrochemical Processing

| Process | Function | Specific Benefit | Reference |

|---|---|---|---|

| Electrolytic Cleaning | Wetting Agent | Decreases surface tension to facilitate the release of hydrogen gas bubbles. | niacet.com |

| Bright Copper Plating | Wetting Agent / Additive | Effectively eliminates pitting caused by impurities. | niacet.com |

| Nickel Plating | Penetrant / Solubilizer | Lowers surface tension and helps dissolve other additives without haze. | atamankimya.comniacet.com |

| Acid Pickling | Wetting Agent | Reduces pickling time and the amount of acid required for a uniform pickle. | niacet.com |

| Metal Galvanization | Wetting Agent | Improves wetting and penetrating properties of the processing solutions. | enaspol.eu |

Role in Electroplating Bath Formulations

This compound, more commonly utilized in the form of its salt, sodium 2-ethylhexyl sulfate, is a specialized additive in various electroplating bath formulations. Its primary functions stem from its properties as a low-foaming anionic surfactant with notable stability in solutions with high concentrations of electrolytes, as well as in strongly acidic or alkaline environments .

In these formulations, the compound serves several key roles:

Wetting Agent : It is employed as a wetting agent, particularly in nickel and acid copper plating baths acidcopperplatingbrighteners.comniacet.com. By reducing the surface tension of the electrolyte solution, it ensures uniform contact between the plating solution and the substrate. This is crucial for achieving a consistent and defect-free metallic coating. In some commercial nickel plating baths, a concentration of just 0.1% can lower the surface tension significantly niacet.com.

Solubilizing Agent and Brightener : The compound acts as a solubilizing agent and is specifically identified as a nickel-brightener in the electroplating industry . Its ability to maintain the solubility of other additives and to influence the crystalline growth of the deposited metal contributes to a brighter, more uniform, and aesthetically pleasing finish.

Pitting Prevention : In bright copper plating baths, the addition of approximately 0.2% sodium 2-ethylhexyl sulfate has been shown to effectively eliminate much of the pitting caused by impurities in the solution niacet.com.

The table below summarizes the roles of sodium 2-ethylhexyl sulfate in different electroplating baths.

| Role | Plating Bath Type | Function | Source |

| Wetting Agent | Nickel, Acid Copper | Reduces surface tension for uniform coating. | acidcopperplatingbrighteners.comniacet.com |

| Solubilizing Agent | General | Maintains solubility of bath components. | |

| Brightener | Nickel | Contributes to a bright, reflective metal deposit. | |

| Anti-Pitting Agent | Bright Copper | Prevents the formation of pits caused by impurities. | niacet.com |

Influence on Electrodeposition Processes

The addition of this compound (as its sodium salt) to electroplating baths has a direct influence on the dynamics of the electrodeposition process. Its surfactant properties modify the electrochemical environment at the cathode-solution interface, leading to improved quality of the final metallic layer.

Key influences on the process include:

Reduction of Surface Tension : As a powerful surfactant, it lowers the surface tension of the electrolytic solution niacet.com. This improved wetting capability allows the electrolyte to penetrate small crevices and complex geometries on the substrate, promoting a more uniform and adherent deposit.

Facilitation of Hydrogen Gas Release : During electrodeposition from aqueous solutions, particularly in acidic baths, the evolution of hydrogen gas at the cathode is a common concurrent reaction researchgate.netnmfrc.org. If hydrogen bubbles adhere to the substrate surface, they can block metal deposition, leading to pits and voids in the coating. Sodium 2-ethylhexyl sulfate facilitates the release of these hydrogen gas bubbles from the metal surface, ensuring that the deposition is continuous and uniform, thereby preventing defects niacet.com.

Production of Clean Surfaces : In alkaline and electrolytic cleaning processes that precede plating, the compound helps to produce a thoroughly clean surface suitable for subsequent plating. It aids in the dispersal of grease and lime soaps, preventing scumming effects that could otherwise compromise the adhesion and quality of the electrodeposited layer niacet.com.

The following table details the specific effects of sodium 2-ethylhexyl sulfate on electrodeposition.

| Influence | Mechanism | Result | Source |

| Improved Wetting | Lowers the solution's surface tension. | Uniform and adherent metal deposition, even on complex surfaces. | niacet.com |

| Defect Prevention | Facilitates the detachment of hydrogen bubbles from the cathode. | Reduces pitting and voids in the metallic coating. | niacet.com |

| Enhanced Cleaning | Disperses grease and prevents scum formation in pre-treatment baths. | Provides a clean, active surface for optimal plating adhesion. | niacet.com |

Catalytic Applications in Organic Synthesis (e.g., as phase-transfer catalysts)

While specific, widespread industrial applications of this compound as a phase-transfer catalyst (PTC) are not extensively documented, its molecular structure provides the fundamental characteristics required for such a role. Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) wisdomlib.orgresearchgate.net.

A PTC functions by transporting a reactant, typically an anion, from the aqueous phase into the organic phase where the reaction occurs researchgate.netjetir.org. The catalyst itself is soluble in both phases to some extent and can repeatedly shuttle reactants across the phase boundary researchgate.net.

The potential of this compound to act as a phase-transfer catalyst is based on its amphiphilic nature:

Hydrophilic Head : The sulfate (-OSO₃H) group is polar and water-soluble. In its deprotonated (anionic) form, it can pair with a cation from the aqueous phase.

Lipophilic Tail : The 2-ethylhexyl group is a bulky, nonpolar alkyl chain that is soluble in organic solvents.

This structure allows the molecule to act as an anionic surfactant, which is a class of compounds capable of phase-transfer catalysis. The mechanism would involve the sulfate anion pairing with a cation (e.g., from an inorganic salt) and the lipophilic tail drawing this ion pair into the organic phase. This allows the transported anion to react with an organic substrate, which would otherwise be impossible due to the insolubility of the reactants in a common solvent wisdomlib.orgjetir.org. This approach aligns with the principles of green chemistry by potentially reducing the need for harsh organic solvents researchgate.net.

The table below outlines the structural features of this compound that enable its potential function as a phase-transfer catalyst.

| Structural Feature | Chemical Group | Property | Role in Phase-Transfer Catalysis | Source |

| Polar Head | Hydrogen Sulfate (-OSO₃H) | Hydrophilic | Interacts with and transports ions from the aqueous phase. | wisdomlib.orgjetir.org |

| Nonpolar Tail | 2-Ethylhexyl | Lipophilic | Provides solubility in the organic phase, carrying the ion pair across the interface. | wisdomlib.orgjetir.org |

Theoretical and Computational Investigations of 2 Ethylhexyl Hydrogen Sulfate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. rsdjournal.orgnorthwestern.edu These calculations can predict molecular geometry, bond energies, vibrational frequencies, and various electronic properties that govern a molecule's behavior and reactivity. northwestern.edu

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. mdpi.com It has become a popular tool for calculating molecular properties and has been extensively used to compute the electronic structure of molecules in both gas and aqueous phases. mdpi.com DFT studies can provide detailed information about the reactivity of a molecule by analyzing its electron density distribution.

Table 1: Key Concepts in DFT Reactivity Studies

| Concept | Description | Relevance to 2-Ethylhexyl Hydrogen Sulfate (B86663) |

|---|---|---|

| Electron Density | The probability of finding an electron at a particular point in space. | Determines the shape of the molecule and the distribution of charge. |

| Chemical Potential | Measures the tendency of electrons to escape from the system. | Indicates the molecule's ability to donate or accept electrons. |

| Chemical Hardness | A measure of resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. |

| Electrophilicity | A measure of the ability of a species to accept electrons. | Helps predict how the molecule will react with nucleophiles. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.netajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. ajchem-a.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For 2-ethylhexyl hydrogen sulfate, the HOMO is expected to be localized on the electron-rich oxygen atoms of the sulfate group, while the LUMO would be distributed over the alkyl chain. The magnitude of the HOMO-LUMO gap can reveal the charge-transfer possibilities within the molecule. researchgate.net Benchmarking studies on other organic molecules have shown that certain DFT functionals, such as ωB97XD, can provide accurate predictions of HOMO-LUMO gaps. nih.gov

Table 2: Predicted Electronic Properties from HOMO-LUMO Analysis

| Property | Relationship to HOMO/LUMO | Significance for this compound |

|---|---|---|

| Ionization Potential | Approximated by the negative of the HOMO energy. | The energy required to remove an electron from the molecule. |

| Electron Affinity | Approximated by the negative of the LUMO energy. | The energy released when an electron is added to the molecule. |

| Chemical Stability | Correlates with the size of the HOMO-LUMO gap. | A larger gap implies greater stability. |

| Reactivity | Inversely related to the HOMO-LUMO gap. | A smaller gap suggests higher reactivity. |

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net MD simulations are particularly useful for investigating the behavior of surfactants at interfaces, such as the boundary between water and oil or water and air. researchgate.netresearchgate.netusfq.edu.ec

MD simulations can model the process of surfactant adsorption at various surfaces. aps.org These simulations provide a molecular-level understanding of how surfactant molecules arrange themselves at an interface to lower the interfacial tension. For a surfactant like this compound, simulations would show the hydrophilic sulfate head orienting towards the aqueous phase while the hydrophobic 2-ethylhexyl tail orients towards the non-polar phase (e.g., oil or air).

Simulations can reveal the influence of factors like surfactant concentration and the presence of other substances on the adsorption process. researchgate.net For example, simulations have shown that for some ionic surfactants, the presence of oil at an interface can influence the in-plane distribution of the surfactant molecules. researchgate.net Studies on the adsorption of surfactants on hydrophobic surfaces have also elucidated the mechanism of micelle adsorption, where the entire micelle adsorbs onto the surface before reorganizing. aps.org The presence of other molecules can lead to cooperative effects, where a few adsorbed surfactant molecules induce a significant ordering of other molecules in the interfacial layer. researchgate.net

One of the defining characteristics of surfactants is their ability to self-assemble into larger structures called micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). nih.gov MD simulations are an invaluable tool for studying the process of micellization at an atomistic level. researchgate.netnih.gov

Simulations of similar, shorter-chain alkyl sulfates like sodium hexyl sulfate have been performed to study their micellization behavior. nih.gov These studies show that the shorter alkyl chain results in a more disordered micellar core with greater water exposure of the hydrocarbon tails compared to longer-chain surfactants like sodium dodecyl sulfate. nih.gov For this compound, its branched alkyl chain would likely lead to even more disordered packing within the micelle core. MD simulations can be used to predict the equilibrium size and shape distribution of micelles, as well as to estimate the CMC. nih.gov Furthermore, these simulations can investigate the effect of additives, such as salts, on the structure and dynamics of the micellar system. nih.gov

Computational Modeling of Reaction Mechanisms

Computational modeling can be used to elucidate the detailed step-by-step mechanisms of chemical reactions. smu.edursc.org By mapping the potential energy surface of a reaction, computational methods can identify the transition states and intermediate species involved, providing a deeper understanding of the reaction pathway. smu.edu

For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the ester bond. Computational modeling could be used to investigate the mechanism of this reaction under different conditions (e.g., acidic or basic catalysis). The process would involve calculating the relative energies of the reactants, transition states, and products. smu.edu By analyzing the intrinsic reaction coordinate, which connects these stationary points, the energetic profile of the reaction can be delineated. smu.edu This type of analysis can partition the reaction mechanism into distinct phases, such as a preparation phase where reactants prepare for chemical changes, a transition state phase where bond breaking and formation occur, and a product adjustment phase. smu.edu While specific studies on the reaction mechanisms of this compound are not detailed in the provided search results, the general methodologies are well-established in computational chemistry. rsc.org

Transition State Analysis for Transformation Pathways

While specific transition state analysis for the transformation of this compound is not extensively documented in dedicated scholarly articles, a theoretical understanding can be derived from computational studies on analogous long-chain and branched alkyl sulfates. A primary transformation pathway for this compound in aqueous environments is hydrolysis, which can proceed through different mechanisms depending on the prevailing conditions.